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molecular formula C6H13N B094821 N-Ethyl-2-methylallylamine CAS No. 18328-90-0

N-Ethyl-2-methylallylamine

Cat. No. B094821
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
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Patent
US06809213B2

Procedure details

To a 500 gallon reactor were added 489 kg (4.94 kmols) of N-ethylmethallylamine and 1425 g of platinum catalyst. The resulting solution was heated to 88° C. and 725 kg (5.94 kmols) of trimethoxysilane were added at such a rate to keep the temperature under 105° C. After addition was complete, the contents were heated to 110° C. for one hr. The low boiling byproducts were then removed by overhead stripping. The mixture was then cooled and approximately 60 L of methanol were added, and the reaction mixture was agitated at 50° C. for 1 hour before stripping the excess methanol. The resulting crude material (>97% purity) was then transferred from the reactor. The process was repeated without cleanup of the reactor to yield a combined total of 1638 kg (7.41 kmol) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine.
Quantity
489 kg
Type
reactant
Reaction Step One
Quantity
1425 g
Type
catalyst
Reaction Step One
Quantity
725 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][C:5](=[CH2:7])[CH3:6])[CH3:2].[CH3:8][O:9][SiH:10]([O:13][CH3:14])[O:11][CH3:12]>[Pt]>[CH2:1]([NH:3][CH2:4][CH:5]([CH3:6])[CH2:7][Si:10]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
489 kg
Type
reactant
Smiles
C(C)NCC(C)=C
Name
Quantity
1425 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
725 kg
Type
reactant
Smiles
CO[SiH](OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was agitated at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under 105° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated to 110° C. for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The low boiling byproducts were then removed by overhead stripping
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
approximately 60 L of methanol were added

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NCC(C[Si](OC)(OC)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
AMOUNT: MASS 1638 kg
YIELD: CALCULATEDPERCENTYIELD 150%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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